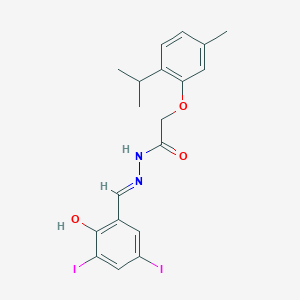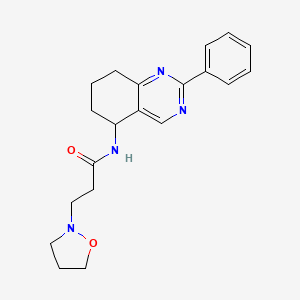![molecular formula C10H14N2O3S B6080212 ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate](/img/structure/B6080212.png)
ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate is a chemical compound with potential applications in scientific research. It is a derivative of pyrimidine, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry. Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate is synthesized using a multi-step process that involves the reaction of various chemical reagents.
作用機序
The mechanism of action of Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate is not well understood. However, it is believed to act by inhibiting the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate can prevent the growth and replication of cancer cells.
Biochemical and Physiological Effects:
Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate has been shown to have biochemical and physiological effects in various studies. For example, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antiviral activity against herpes simplex virus type 1. Additionally, it has been shown to inhibit the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA.
実験室実験の利点と制限
One advantage of using Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been shown to have biological activity against cancer cells and herpes simplex virus type 1. However, one limitation of using Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate is that its mechanism of action is not well understood. Additionally, further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate. Firstly, further studies are needed to determine its mechanism of action and biological activity. Additionally, it may be possible to modify the structure of Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate to improve its efficacy and reduce its toxicity. Finally, it may be possible to develop new compounds based on Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate that have improved biological activity and selectivity.
Conclusion:
Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate is a compound with potential applications in scientific research. It is synthesized using a multi-step process and has been shown to have biological activity against cancer cells and herpes simplex virus type 1. However, further studies are needed to determine its mechanism of action and safety and efficacy in vivo. There are several future directions for the research and development of Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate, including the development of new compounds based on its structure.
合成法
The synthesis of Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate involves several steps. Firstly, 2,4-dichloro-5-methylpyrimidine is reacted with potassium thioacetate to produce 2-(methylthio)-4,5-dichloropyrimidine. This intermediate compound is then reacted with ethyl acetate and potassium carbonate to produce Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate. The final product is obtained by purification using column chromatography.
科学的研究の応用
Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate has potential applications in scientific research. It can be used as a precursor for the synthesis of other compounds that have biological activity. For example, it can be used to synthesize 4-hydroxy-6-methyl-2-(methylthio)pyrimidine, which has been shown to have antiviral activity against herpes simplex virus type 1. Ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate can also be used as a starting material for the synthesis of inhibitors of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA.
特性
IUPAC Name |
ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-15-8(13)5-7-6(2)11-10(16-3)12-9(7)14/h4-5H2,1-3H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGFVZUVKKYEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(NC1=O)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080147.png)
![N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B6080153.png)
![4-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6080163.png)
![N-methyl-3-(2-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6080166.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B6080173.png)
![2-({[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6080179.png)

![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6080192.png)
![2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B6080204.png)



![2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)
